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molecular formula C8H13N3 B8693515 1-(pyrrolidin-3-ylmethyl)-1H-imidazole

1-(pyrrolidin-3-ylmethyl)-1H-imidazole

Cat. No. B8693515
M. Wt: 151.21 g/mol
InChI Key: HNSDEVYZXOHMGQ-UHFFFAOYSA-N
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Patent
US06800636B2

Procedure details

A mixture of the title compound(1.7 g) from Step D and Pd(OH)2 on carbon (0.2 g) in EtOH (20 mL) was stirred at 50 psi under an atmosphere of hydrogen for 24 h. The catalyst was filtered to give the title compound (0.508 g, 66.8%). m/z=137 (MH+)
Name
title compound
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
66.8%

Identifiers

REACTION_CXSMILES
C1([CH:7]([N:14]2[CH2:17][CH:16]([CH2:18][N:19]3[CH:23]=[CH:22][N:21]=[CH:20]3)[CH2:15]2)C2C=CC=CC=2)C=CC=CC=1>CCO.[OH-].[OH-].[Pd+2]>[N:19]1([CH2:18][CH:16]2[CH2:15][CH2:7][NH:14][CH2:17]2)[CH:23]=[CH:22][N:21]=[CH:20]1 |f:2.3.4|

Inputs

Step One
Name
title compound
Quantity
1.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)N1CC(C1)CN1C=NC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 50 psi under an atmosphere of hydrogen for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1(C=NC=C1)CC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.508 g
YIELD: PERCENTYIELD 66.8%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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